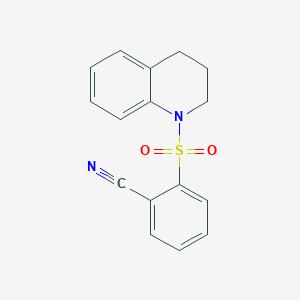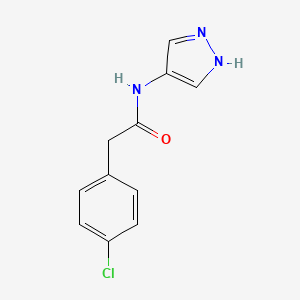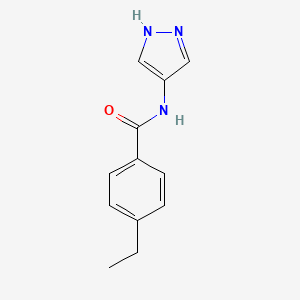
N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide, also known as PNCA, is a chemical compound that has been the subject of extensive scientific research due to its potential as a therapeutic agent. This compound belongs to the class of pyrazole derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
作用機序
The exact mechanism of action of N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide is not fully understood. However, it is believed that N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide may also modulate the activity of other signaling pathways involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide has been shown to modulate the activity of various signaling pathways involved in cell proliferation and survival.
実験室実験の利点と制限
N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological effects can be easily measured in vitro and in vivo. However, N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in some experiments. Additionally, N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
将来の方向性
There are several potential future directions for research on N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide. One area of interest is the development of N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide-based therapeutics for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of interest is the investigation of N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide as a potential anticancer agent. Future research could also focus on the optimization of the synthesis method of N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide and the development of more efficient and scalable methods for its production. Additionally, further studies are needed to establish the safety and efficacy of N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide in humans.
合成法
N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide can be synthesized by the reaction of 1-naphthylamine with ethyl acetoacetate in the presence of hydrazine hydrate and acetic acid. The resulting intermediate is then further reacted with 4-chloropyrazole to yield N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide. The synthesis process has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide has also been investigated for its potential as an anticancer agent. Studies have shown that N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
特性
IUPAC Name |
N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14(17-11-8-15-16-9-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-9H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHHMHIAFJRERL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-pyrazol-4-yl)naphthalene-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dione](/img/structure/B7541824.png)









![[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7541889.png)